N-[2-(2-methoxyphenoxy)ethyl]-1-methyl-1H-indole-4-carboxamide is a synthetic compound that belongs to the class of indole derivatives. This compound has garnered interest in medicinal chemistry due to its potential pharmacological activities, particularly its interactions with cannabinoid receptors. The structure consists of an indole moiety linked to a 2-(2-methoxyphenoxy)ethyl group and a carboxamide functional group, which is crucial for its biological activity.
N-[2-(2-methoxyphenoxy)ethyl]-1-methyl-1H-indole-4-carboxamide can be classified as:
The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-1-methyl-1H-indole-4-carboxamide typically involves the following steps:
The synthesis may utilize reagents such as:
N-[2-(2-methoxyphenoxy)ethyl]-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Reactions are typically monitored using spectroscopic methods such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm product formation.
N-[2-(2-methoxyphenoxy)ethyl]-1-methyl-1H-indole-4-carboxamide primarily interacts with cannabinoid receptors, specifically CB1 and CB2 receptors in the endocannabinoid system.
The mechanism involves:
Studies have shown that modifications in the structure can enhance or reduce affinity for these receptors, emphasizing the importance of structure-activity relationships in drug design .
Relevant analyses include spectroscopic techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy for structural confirmation.
N-[2-(2-methoxyphenoxy)ethyl]-1-methyl-1H-indole-4-carboxamide has potential applications in:
Indole carboxamide derivatives represent a privileged scaffold in medicinal chemistry due to their structural versatility and capacity to engage diverse biological targets. These compounds feature a bicyclic indole core linked to a carboxamide group, enabling interactions with proteins through hydrogen bonding, hydrophobic contacts, and π-stacking. Their significance is exemplified in:
Table 1: Therapeutic Applications of Indole Carboxamide Derivatives
| Biological Target | Therapeutic Area | Example Compound | Key Activity |
|---|---|---|---|
| AMPA receptors | Chronic inflammatory pain | 3-(2-Chloro-6-fluorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]isoxazole-4-carboxamide (CIC-11) | 7–8 fold current inhibition [1] |
| Xanthine oxidase | Hyperuricemia, gout | N-(3-Cyano-1H-indol-5-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide | IC₅₀ = 0.16 μM |
| Microtubules/DNA | Cancer, infections | 1,2,3-Triazole-pyrazole carboxamide hybrids | Antiproliferative/antimicrobial [7] |
These derivatives address critical limitations of existing therapies. For instance, they circumvent the addiction risks of opioids and the cardiovascular liabilities of nonsteroidal anti-inflammatory drugs in pain management [1], while offering nonpurine alternatives to allopurinol for gout treatment .
N-[2-(2-Methoxyphenoxy)ethyl]-1-methyl-1H-indole-4-carboxamide occupies a distinct niche as a multifunctional hybrid pharmacophore, integrating three modular domains:
Table 2: Structural Comparison to Characterized Analogs
| Compound | Core Structure | Substituent/Linker | Molecular Weight (g/mol) | Source |
|---|---|---|---|---|
| N-[2-(2-Methoxyphenoxy)ethyl]-1-methyl-1H-indole-4-carboxamide | 1-Methylindole-4-carboxamide | 2-(2-Methoxyphenoxy)ethyl | ~324 (estimated) | Not reported |
| N-(1H-Indol-5-yl)-1-methyl-1H-indole-4-carboxamide | 1-Methylindole-4-carboxamide | 1H-Indol-5-yl | 289.3 | |
| Ethyl 5-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-indole-3-carboxylate | 2-Methylindole-3-carboxylate | 2-(2-Methoxyphenoxy)ethyl | 369.4 | [6] |
Despite these structural parallels, no direct functional data exists for this specific molecule. Its design aligns with fragment-based drug development (FBDD) principles—utilizing the indole carboxamide as a "fragment" with proven target compatibility, extended via linkers to enhance affinity or selectivity .
The pharmacological profile of N-[2-(2-methoxyphenoxy)ethyl]-1-methyl-1H-indole-4-carboxamide remains largely unexplored, highlighting several research imperatives:
Table 3: Key Research Priorities for This Compound
| Research Gap | Recommended Approach | Expected Outcome |
|---|---|---|
| Target identification | Molecular docking, thermal shift assays | Prioritization of biological targets (e.g., AMPA receptors, XO) |
| Synthetic accessibility | EDC/DMAP-mediated coupling optimization | >90% yield, chromatographic purity ≥95% |
| AMPA receptor modulation screening | Whole-cell patch clamp of GluA1/GluA2 receptors | Quantification of current inhibition & desensitization kinetics |
| Bioavailability assessment | Caco-2 permeability, microsomal stability assays | Identification of metabolic liabilities (e.g., O-demethylation) |
Addressing these gaps would position N-[2-(2-methoxyphenoxy)ethyl]-1-methyl-1H-indole-4-carboxamide as a strategic tool compound for validating new therapeutic avenues in pain or metabolic disease, leveraging the indole carboxamide scaffold’s proven versatility [1] .
CAS No.: 3179-10-0
CAS No.: 111-63-7
CAS No.:
CAS No.: 4337-12-6